4-(Benzyloxy)-3-fluoroaniline

Descripción general

Descripción

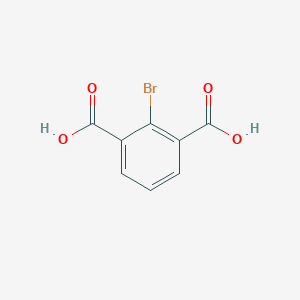

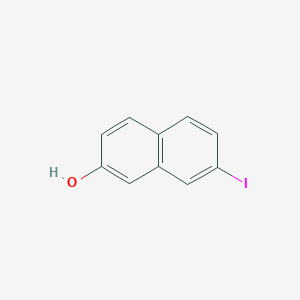

4-(Benzyloxy)-3-fluoroaniline, also known as 4-benzyloxy-3-fluorobenzenamine, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless solid with a melting point of 80 °C and a boiling point of 253 °C. 4-(Benzyloxy)-3-fluoroaniline is an important intermediate for the synthesis of a variety of other compounds, such as 4-fluoro-3-nitrobenzenamine, which is used in the manufacture of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Bioactivation and Metabolism

4-(Benzyloxy)-3-fluoroaniline and related fluoroanilines undergo bioactivation processes, particularly to reactive benzoquinoneimines. This bioactivation is a direct result of cytochrome P-450 dependent conversion. Studies indicate that fluoroanilines with a fluorine substituent at the para position are more prone to bioactivation compared to non-fluorinated analogues, both in vitro and in vivo (Rietjens & Vervoort, 1991).

Synthesis and Inhibitory Activities

4-(Benzyloxy)-3-fluoroaniline has been used in the synthesis of compounds like N-benzylidene-4-fluoroaniline, exhibiting strong inhibitory effects on certain enzymes in vitro. This suggests potential therapeutic applications for these compounds in the future (Çelik & Babagil, 2019).

Photoheterolysis and Chemical Synthesis

The compound plays a role in the photoheterolysis of haloanilines. Its dehalogenation under specific conditions can lead to the formation of various chemical structures, highlighting its utility in synthetic organic chemistry (Fagnoni, Mella & Albini, 1999).

Applications in Fluorescent Probes

Certain derivatives of 4-(Benzyloxy)-3-fluoroaniline are applicable in fluorescent probes sensing pH and metal cations. Their sensitivity and selectivity are key attributes in this application, demonstrating the utility of fluoroaniline derivatives in biochemical sensing (Tanaka et al., 2001).

Development of Low Dielectric Materials

Fluorinated polybenzoxazines, synthesized from fluoroanilines including 4-fluoroaniline, have been developed as materials with low dielectric constants. These materials are significant in the electronics industry, particularly for high-temperature processes in interlayer dielectrics (Parveen, Thirukumaran & Sarojadevi, 2014).

Liquid Crystals and Electro-Optical Properties

4-(Benzyloxy)-3-fluoroaniline derivatives have been studied in the context of supra-molecular liquid crystals, focusing on their thermal, phase behavior, and electro-optical properties. The presence of a fluorine atom significantly influences these properties (Fouzai et al., 2018).

Mecanismo De Acción

Target of Action

4-(Benzyloxy)-3-fluoroaniline is a chemical compound that is structurally similar to Monobenzone . Monobenzone is known to target melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes . Therefore, it is plausible that 4-(Benzyloxy)-3-fluoroaniline may also target melanocytes or similar cell types.

Mode of Action

Drawing parallels from monobenzone, it is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

Melanin synthesis involves a series of oxidation reactions, including the conversion of tyrosine to DOPA (L-3,4-dihydroxyphenylalanine) and then to dopaquinone . Any disruption in this pathway can lead to changes in melanin production and thus skin pigmentation.

Result of Action

Based on the action of similar compounds, it may lead to a decrease in melanin production, potentially causing depigmentation . This could result in color changes in the skin, hair, and eyes.

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-3-fluoroaniline could be influenced by various environmental factors. For instance, exposure to sunlight might reduce the depigmenting effect of the drug . Additionally, the compound’s stability and reactivity could be affected by the presence of other chemicals, pH, temperature, and light exposure .

Propiedades

IUPAC Name |

3-fluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEYXHRMSUPJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620659 | |

| Record name | 4-(Benzyloxy)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168268-00-6 | |

| Record name | 4-(Benzyloxy)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)